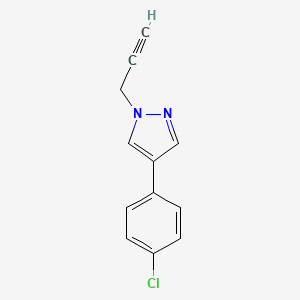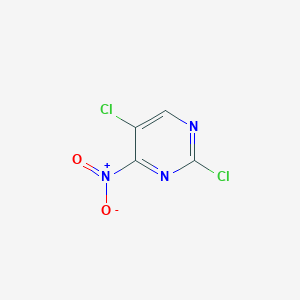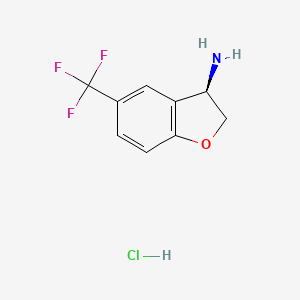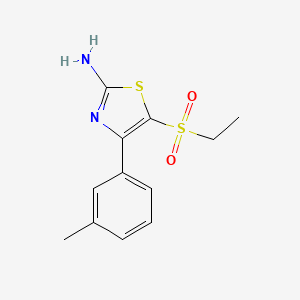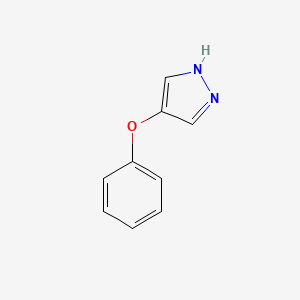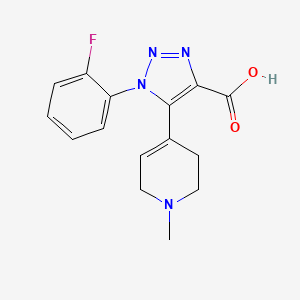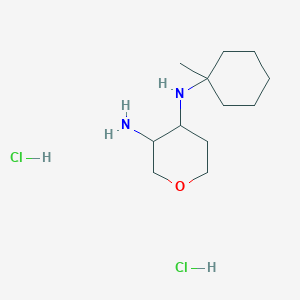
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s structure features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a cyclohexyl group, which is a six-membered carbon ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, making it an attractive option for industrial production . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which leads to the selective cleavage of the endocyclic cyclopropane C−C bond .
Industrial Production Methods
For industrial production, the synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be optimized using microwave-assisted synthesis. This method enhances the reaction rate and yield while maintaining the stereoselectivity of the product . Additionally, the use of renewable resources as starting materials can further improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or neurodegeneration, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be compared with other similar compounds, such as:
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride: This compound has a similar structure but features a cyclopentyl group instead of a cyclohexyl group.
Tetrahydropyridine derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents and biological activities.
The uniqueness of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride lies in its specific combination of the cyclohexyl group and tetrahydropyran ring, which contributes to its distinct biological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H26Cl2N2O |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
4-N-(1-methylcyclohexyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(6-3-2-4-7-12)14-11-5-8-15-9-10(11)13;;/h10-11,14H,2-9,13H2,1H3;2*1H |
Clé InChI |
YXXXMPGCPMTXON-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)NC2CCOCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


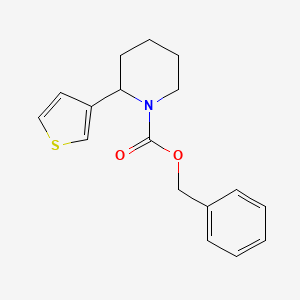
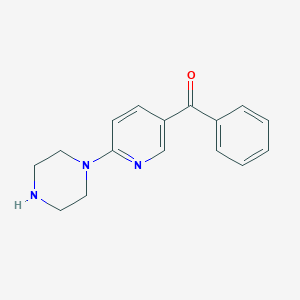
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
